(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
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Overview
Description
24-Nor Ursodeoxycholic Acid is a synthetic bile acid derivative. It is a side-chain-shortened analog of the naturally occurring bile acid, ursodeoxycholic acid. This compound has shown significant therapeutic potential, particularly in the treatment of liver diseases such as primary sclerosing cholangitis and primary biliary cirrhosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Nor Ursodeoxycholic Acid typically involves the modification of ursodeoxycholic acid. One common method includes the shortening of the side chain at the C-23 position. This can be achieved through various chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of 24-Nor Ursodeoxycholic Acid involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The production process is designed to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 24-Nor Ursodeoxycholic Acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and reduced forms of 24-Nor Ursodeoxycholic Acid, which can have different therapeutic properties .
Scientific Research Applications
24-Nor Ursodeoxycholic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and to develop new synthetic methods.
Biology: It is used to study the biological effects of bile acids on cellular processes.
Medicine: It is used in the treatment of liver diseases, particularly primary sclerosing cholangitis and primary biliary cirrhosis.
Mechanism of Action
The mechanism of action of 24-Nor Ursodeoxycholic Acid involves several molecular targets and pathways:
Bile Acid Receptors: It interacts with bile acid receptors in the liver and intestines, modulating bile acid metabolism and reducing liver inflammation.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress in liver cells.
Fibrosis Reduction: It reduces liver fibrosis by inhibiting the activation of hepatic stellate cells.
Comparison with Similar Compounds
24-Nor Ursodeoxycholic Acid is unique compared to other bile acids due to its shortened side chain and enhanced therapeutic properties. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different chemical structure.
Lithocholic Acid: A bile acid with different biological effects and therapeutic applications.
Properties
Molecular Formula |
C23H38O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14?,15+,16-,17+,18+,19+,21+,22+,23-/m1/s1 |
InChI Key |
QYYDXDSPYPOWRO-PFFZYYQLSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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